Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate
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Overview
Description
Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by the presence of two trifluoromethyl groups and an amino group attached to the pyrazine ring, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of ethyl 3-amino-5,6-dihydro-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups into the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-trifluoromethylpyrazine-2-carboxylate: Lacks one trifluoromethyl group compared to the target compound.
Ethyl 3-amino-6-trifluoromethylpyrazine-2-carboxylate: Similar structure but with different positioning of the trifluoromethyl group.
Ethyl 3-amino-5,6-dimethylpyrazine-2-carboxylate: Contains methyl groups instead of trifluoromethyl groups.
Uniqueness
Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C9H7F6N3O2 |
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Molecular Weight |
303.16 g/mol |
IUPAC Name |
ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H7F6N3O2/c1-2-20-7(19)3-6(16)18-5(9(13,14)15)4(17-3)8(10,11)12/h2H2,1H3,(H2,16,18) |
InChI Key |
ABXBYOXXOQGISX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=N1)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
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